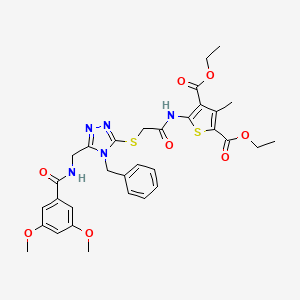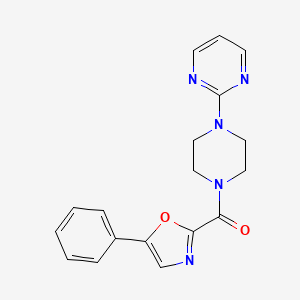
(5-Feniloxazol-2-il)(4-(pirimidin-2-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
The exact mass of the compound (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de la Acetilcolinesterasa
Este compuesto se ha utilizado en el diseño y la síntesis de inhibidores de la acetilcolinesterasa (AChEIs) para el tratamiento de la enfermedad de Alzheimer (EA) . Los compuestos sintetizados mostraron actividades inhibitorias moderadas de la acetilcolinesterasa in vitro . Entre ellos, el compuesto 6g exhibió la actividad inhibitoria más potente contra la AChE .
Tratamiento de la Enfermedad de Alzheimer
El compuesto ha mostrado potencial en el tratamiento de la enfermedad de Alzheimer. Se ha utilizado en el desarrollo de medicamentos que pueden aliviar temporalmente los síntomas y reducir el deterioro de la memoria .
Investigación Anticancerígena
Se han sintetizado y evaluado 2-aril-5-(4-piperazin-1-il)oxazoles y 5-[(4-arilsulfonil)piperazin-1-il]-2-feniloxazoles funcionalizados por su actividad anticancerígena in vitro . Sin embargo, no se identificaron inhibidores potentes del crecimiento celular maligno entre los compuestos probados .
Tratamiento del Cáncer de Mama y el Melanoma
Las sulfonamidas, un grupo de compuestos sintetizados a partir del clorhidrato de 5-(piperazin-1-il)oxazol-4-carbonitrilo, mostraron una actividad anticancerígena pronunciada contra las líneas celulares de cáncer de mama y melanoma .
Tratamiento del Cáncer Renal
Los 2-aril-5-(4-R-piperazin-1-il)oxazol-4-carbonitrilos, otro grupo de compuestos, exhibieron un efecto moderado principalmente en las líneas celulares de cáncer renal .
Actividades Fungicidas
Aunque no está directamente relacionado con el compuesto en cuestión, compuestos similares han mostrado actividades fungicidas contra ciertos tipos de hongos .
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays an important role in learning and memory .
Mode of Action
Similar compounds have been found to inhibit ache, thereby increasing the concentration of ach in the brain . This can enhance cognitive functions, making these compounds potential treatments for neurodegenerative diseases like Alzheimer’s disease .
Biochemical Pathways
By inhibiting ache, similar compounds can affect the cholinergic pathway, which involves the neurotransmitter ach . This can lead to enhanced cognitive functions, as ACh plays a crucial role in learning and memory .
Result of Action
Similar compounds have been found to inhibit ache, leading to an increase in ach concentration in the brain . This can enhance cognitive functions, potentially making these compounds useful in treating neurodegenerative diseases like Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the nervous system . The compound exhibits selective inhibitory activity against AChE, which suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The interaction between (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone and AChE involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Cellular Effects
The effects of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been shown to enhance synaptic transmission by increasing the levels of acetylcholine . This leads to improved cognitive function and memory retention. Additionally, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and anti-inflammatory responses. It modulates the expression of genes associated with synaptic plasticity and neuronal survival, thereby contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with key biomolecules at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition. By preventing the hydrolysis of acetylcholine, (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone enhances cholinergic signaling, which is crucial for cognitive function. Additionally, the compound may interact with other proteins and receptors involved in neuroinflammation and oxidative stress, further contributing to its neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that continuous exposure to (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone leads to sustained enhancement of cholinergic neurotransmission and neuroprotection
Dosage Effects in Animal Models
The effects of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of determining the optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
(5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or be further processed for excretion. The interaction of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by membrane-bound transporters and distributed to various subcellular compartments. The localization and accumulation of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm and may also be found in the nucleus, where it can interact with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. The subcellular distribution of (5-Phenyloxazol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is essential for its role in modulating cellular processes and signaling pathways.
Propiedades
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17(16-21-13-15(25-16)14-5-2-1-3-6-14)22-9-11-23(12-10-22)18-19-7-4-8-20-18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGXVAQHWCXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

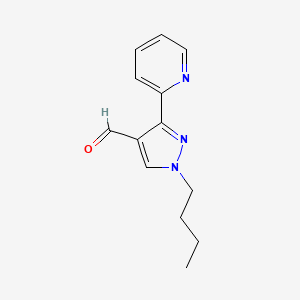
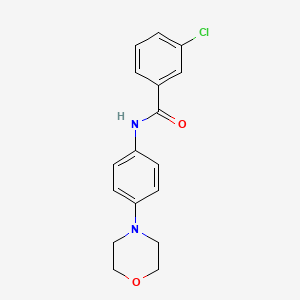

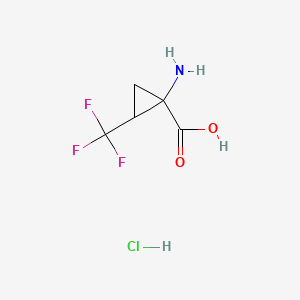

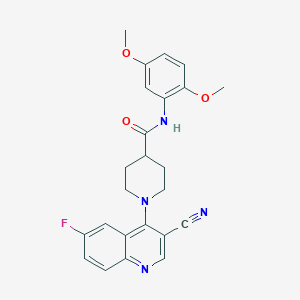
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)
![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)
